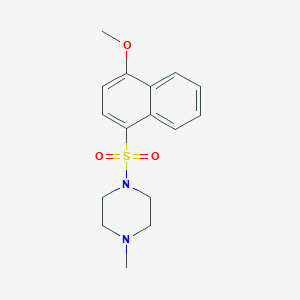![molecular formula C14H10F3NO3 B275727 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene
Übersicht
Beschreibung
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a nitrophenyl ether derivative that is commonly used as a chromogenic substrate for the detection of β-glucuronidase activity in cells and tissues. NTB has also been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene involves the cleavage of the nitrophenyl ether bond by β-glucuronidase, which releases the nitrophenol moiety. This reaction produces a yellow color, which can be measured spectrophotometrically to quantify the activity of the enzyme.
Biochemical and Physiological Effects:
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to have a range of biochemical and physiological effects. In addition to its role as a substrate for β-glucuronidase, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, which may contribute to the anticancer effects of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene as a substrate for β-glucuronidase is its high sensitivity and specificity. The yellow color produced by the cleavage of the nitrophenyl ether bond is easily detectable by spectrophotometry, allowing for accurate quantification of enzyme activity.
However, one limitation of using 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is its potential toxicity. 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been shown to induce cytotoxicity in some cell types, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene. One area of interest is the development of 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene-based therapies for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery methods for 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene, as well as its potential side effects.
Another area of interest is the development of new chromogenic substrates for β-glucuronidase. While 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is a highly sensitive and specific substrate, it may not be suitable for all applications. New substrates with different properties may be developed to meet the needs of specific experiments.
Overall, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene is a valuable tool for scientific research, with potential applications in both basic research and therapeutic development. Further studies are needed to fully understand the mechanisms of action and potential therapeutic benefits of this compound.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has been widely used as a chromogenic substrate for the detection of β-glucuronidase activity in cells and tissues. This enzyme is involved in the metabolism of xenobiotics and endogenous compounds, and its activity has been linked to various diseases such as cancer, inflammation, and autoimmune disorders.
In addition to its use as a substrate for β-glucuronidase, 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene has also been shown to have potential therapeutic applications in the treatment of cancer. Studies have shown that 1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene can induce apoptosis (programmed cell death) in cancer cells, and may have a synergistic effect when used in combination with other chemotherapeutic agents.
Eigenschaften
Molekularformel |
C14H10F3NO3 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
1-[(4-nitrophenoxy)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-10(2-4-11)9-21-13-7-5-12(6-8-13)18(19)20/h1-8H,9H2 |
InChI-Schlüssel |
MULVMRGSRYVHBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


